molecular formula C10H11N3O B7869444 2-(3-Hydroxypyrrolidin-1-yl)isonicotinonitrile

2-(3-Hydroxypyrrolidin-1-yl)isonicotinonitrile

Cat. No.: B7869444
M. Wt: 189.21 g/mol
InChI Key: WUXPDNUFJGJSHR-UHFFFAOYSA-N
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Description

2-(3-Hydroxypyrrolidin-1-yl)isonicotinonitrile is a chemical compound with the molecular formula C10H11N3O It is characterized by the presence of a hydroxypyrrolidine ring attached to an isonicotinonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxypyrrolidin-1-yl)isonicotinonitrile typically involves the reaction of isonicotinonitrile with a suitable hydroxypyrrolidine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of a catalyst to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxypyrrolidin-1-yl)isonicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or alkyl halides are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

2-(3-Hydroxypyrrolidin-1-yl)isonicotinonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Hydroxypyrrolidin-1-yl)isonicotinonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups play a crucial role in its binding affinity and reactivity. The compound may act by inhibiting or activating certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects.

Comparison with Similar Compounds

2-(3-Hydroxypyrrolidin-1-yl)isonicotinonitrile can be compared with other similar compounds such as:

    2-(3-Hydroxypyrrolidin-1-yl)nicotinonitrile: Similar structure but with a different position of the nitrile group.

    2-(3-Hydroxypyrrolidin-1-yl)benzonitrile: Similar structure but with a benzene ring instead of a pyridine ring.

    2-(3-Hydroxypyrrolidin-1-yl)pyrimidinonitrile: Similar structure but with a pyrimidine ring instead of a pyridine ring.

Properties

IUPAC Name

2-(3-hydroxypyrrolidin-1-yl)pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c11-6-8-1-3-12-10(5-8)13-4-2-9(14)7-13/h1,3,5,9,14H,2,4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUXPDNUFJGJSHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2=NC=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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